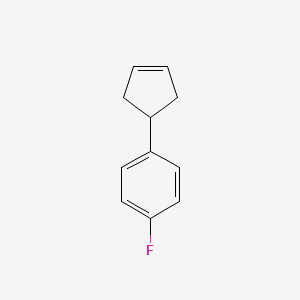
(1R,3S)-3-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,3S)-3-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a methanethioylbenzoyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S)-3-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid typically involves multiple steps, starting with the preparation of the cyclohexane ring and subsequent functionalization. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
(1R,3S)-3-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalyst can significantly influence the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
科学的研究の応用
(1R,3S)-3-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (1R,3S)-3-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications .
類似化合物との比較
Similar Compounds
Similar compounds include other benzoyl-substituted cyclohexane derivatives and methanethioyl-substituted aromatic compounds. Examples include benzothiazole derivatives, which have been studied for their biological activity and potential therapeutic applications .
Uniqueness
What sets (1R,3S)-3-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C15H16O3S |
|---|---|
分子量 |
276.4 g/mol |
IUPAC名 |
(1R,3S)-3-(2-methanethioylbenzoyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H16O3S/c16-14(13-7-2-1-4-12(13)9-19)10-5-3-6-11(8-10)15(17)18/h1-2,4,7,9-11H,3,5-6,8H2,(H,17,18)/t10-,11+/m0/s1 |
InChIキー |
ZCJGPHGIGAYHMJ-WDEREUQCSA-N |
異性体SMILES |
C1C[C@@H](C[C@@H](C1)C(=O)O)C(=O)C2=CC=CC=C2C=S |
正規SMILES |
C1CC(CC(C1)C(=O)O)C(=O)C2=CC=CC=C2C=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


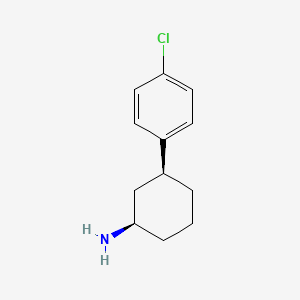

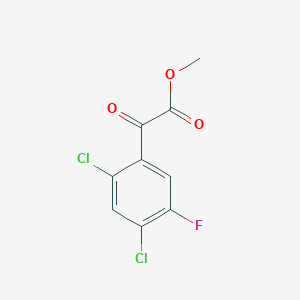

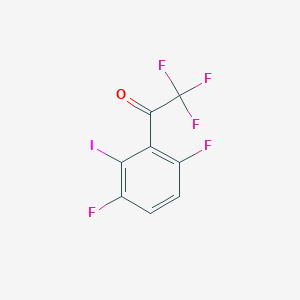
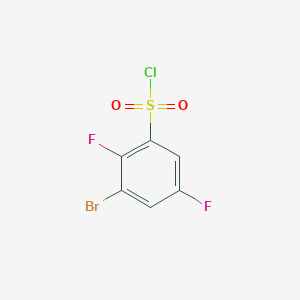
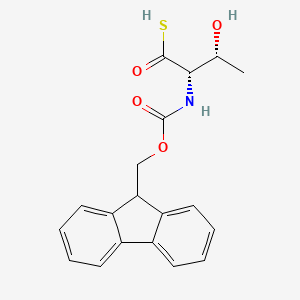
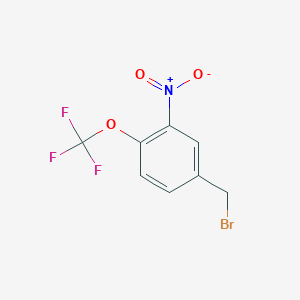

![8-(Benzyloxy)-6-bromoimidazo[1,2-a]pyrazine](/img/structure/B12850870.png)


![1-[3-(Diethylamino)propyl]-2,3,5,6,7,8-hexahydro-4(1H)-quinolinone](/img/structure/B12850895.png)
